

Analysis of substituent effects on the properties of aminobenzoic acids

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

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An Analysis of Substituent Effects on the Physicochemical and Biological Properties of Aminobenzoic Acids

This guide provides a comprehensive analysis of how chemical substituents influence the properties of aminobenzoic acids. For researchers, scientists, and professionals in drug development, understanding these structure-property relationships is crucial for designing molecules with desired characteristics. This document objectively compares the effects on acidity, solubility, melting point, and biological activity, supported by experimental data and detailed methodologies.

Influence on Physicochemical Properties

The nature and position of a substituent on the benzene ring of an aminobenzoic acid can profoundly alter its physicochemical properties. These changes are primarily driven by the interplay of electronic effects (both inductive and resonance) and steric factors. Electron-withdrawing groups (EWGs) tend to increase acidity, while electron-donating groups (EDGs) decrease it.[1][2][3] These effects also modulate properties like melting point and solubility by altering intermolecular forces such as hydrogen bonding and crystal lattice energy.

Comparison of Physicochemical Data

The table below summarizes the key physicochemical properties of aminobenzoic acid isomers and a representative substituted derivative, 4-nitrobenzoic acid, for comparison.



Compound	Structure	pKa (Carboxyl Group)	pKa (Amino Group)	Melting Point (°C)	Solubility in Water
Benzoic Acid (Reference)	C ₆ H₅COOH	4.20	-	122	3.44 g/L (25°C)
2- Aminobenzoi c Acid	0- NH2C6H4CO OH	2.05	4.95	146-148	5.6 g/L (25°C)
3- Aminobenzoi c Acid	m- NH2C6H4CO OH	3.07	4.79	174	5.9 g/L (20°C)
4- Aminobenzoi c Acid (PABA)	p- NH2C6H4CO OH	2.38 - 2.50[4] [5][6]	4.85 - 4.87[4] [5][6]	187 - 189[5] [7]	5.39 g/L (25°C)[4][5]
4- Nitrobenzoic Acid	p- NO2C6H4CO OH	3.43	-	242	0.42 g/L (25°C)

Data compiled from various sources. Exact values may vary with experimental conditions.

The acidity of the carboxylic acid group is significantly increased (pKa is lowered) by the presence of the amino group, particularly in the ortho and para positions, due to its complex electronic influence. The strong electron-withdrawing nature of the nitro group in 4-nitrobenzoic acid also leads to a significant increase in acidity compared to benzoic acid.[3]

Influence on Biological Activity

Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid synthesis pathway for many microorganisms.[8] This makes the PABA scaffold an excellent starting point for developing antimicrobial agents that act as competitive inhibitors.[8] Furthermore, substitutions on the aminobenzoic acid core have yielded derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[9][10][11][12]



Comparative Efficacy of Aminobenzoic Acid Derivatives

The following table presents quantitative data on the biological efficacy of selected PABA derivatives, showcasing the impact of various substituents.

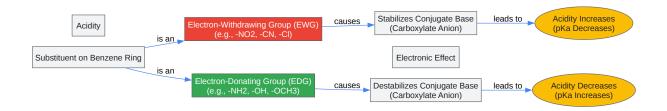
Derivative Type	Target Organism/Cell Line/Enzyme	Measurement	Result
PABA-Schiff Base	Methicillin-resistant S. aureus (MRSA)	MIC	from 15.62 μM[12]
PABA-Schiff Base	Fungi (broad- spectrum)	MIC	≥ 7.81 µM[12]
PABA-Schiff Base	HepG2 (Human Liver Cancer)	IC50	≥ 15.0 µM[12]
Carboxamide Derivative	A549 (Human Lung Cancer)	IC50	3.0 μM[10]
Benzylaminobenzoic acid	Butyrylcholinesterase (BChE)	IC50	2.67 ± 0.05 μM[10][13]
4-((bis(4- hydroxyphenyl)methyl ene)amino)benzoic acid	Acetylcholinesterase (AChE)	IC50	7.49 ± 0.16 μM[10]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency. IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate higher potency.

Visualized Workflows and Relationships

Diagrams created using Graphviz help illustrate the logical and experimental processes in the analysis of aminobenzoic acids.

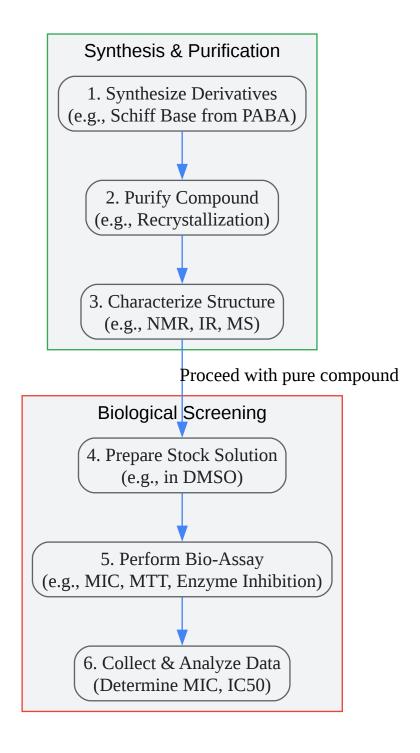




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Caption: Logical flow of substituent electronic effects on the acidity of benzoic acids.

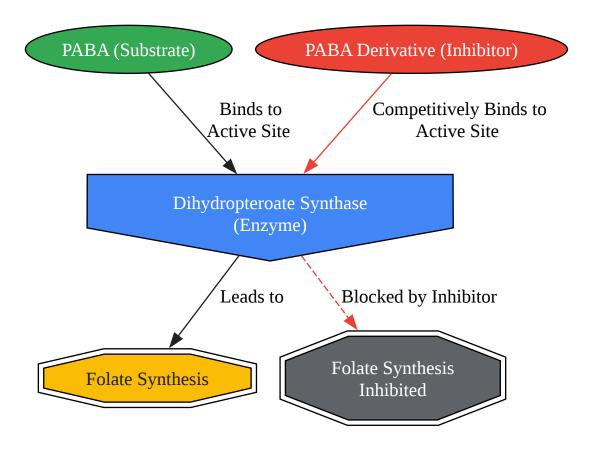




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Caption: General experimental workflow for developing and screening bioactive PABA derivatives.





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Caption: Competitive inhibition of Dihydropteroate Synthase by PABA derivatives in the folate pathway.

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and comparable data.

A. pKa Determination by Potentiometric Titration

This method accurately determines the acid dissociation constants (pKa) of a compound.[4][14]

- Apparatus and Reagents:
 - Calibrated pH meter with a glass electrode.
 - Burette, magnetic stirrer, and stir bar.



- Standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCI) solutions.
- Sample of aminobenzoic acid.
- Background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[4]

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]
- Prepare a solution of the aminobenzoic acid sample of known concentration (e.g., 0.01 M)
 in water or a suitable co-solvent.[4]
- To determine the pKa of the carboxylic acid, titrate the solution with the standardized
 NaOH solution, adding the titrant in small, precise increments.[4]
- To determine the pKa of the protonated amino group, titrate the solution with the standardized HCl solution.[4]
- Record the pH after each addition, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[4][14]

B. Solubility Determination by Shake-Flask Method

This is the gold standard for determining equilibrium solubility.[4][14]

Materials:

- Aminobenzoic acid powder.
- Selected solvent (e.g., water, ethanol).
- Shaking incubator or temperature-controlled water bath.
- Filtration apparatus (e.g., syringe filters).



Calibrated analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
 [4][14]

Procedure:

- Add an excess amount of the solid aminobenzoic acid to a known volume of the solvent in a sealed flask.[4][14]
- Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][14]
- Allow the suspension to settle, then carefully withdraw a sample of the supernatant.
- Immediately filter the sample to remove all undissolved solids.[14]
- Dilute the filtrate as needed and determine the concentration of the dissolved compound using a pre-calibrated analytical method like UV-Vis spectrophotometry at its λmax.[14]
- Calculate the solubility in units such as g/L or mol/L.[4]

C. Melting Point Determination by Capillary Method

This technique is widely used for determining the melting point of a crystalline solid.[14]

- Apparatus:
 - Melting point apparatus with a heating block and calibrated temperature control.
 - Glass capillary tubes.
- Procedure:
 - Ensure the sample is finely powdered and thoroughly dried.[14]
 - Pack a small amount of the sample into a capillary tube.
 - Place the tube in the heating block of the apparatus.
 - Heat at a controlled rate (e.g., 1 °C per minute) near the expected melting point.[14]



 Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

D. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

- Procedure:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[8]
 - Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[9]
 - Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
 - Add the inoculum to each well of the plate.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[8]
 - The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[8]

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